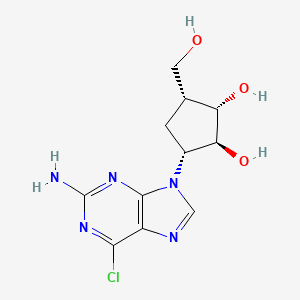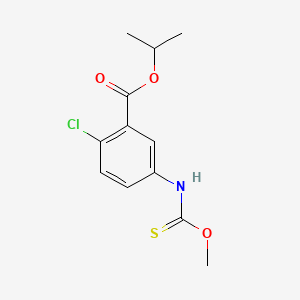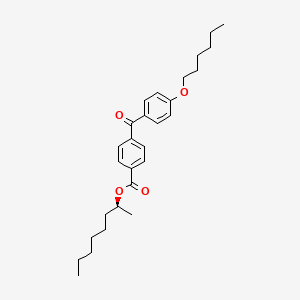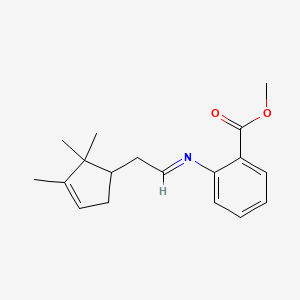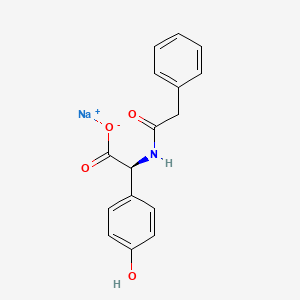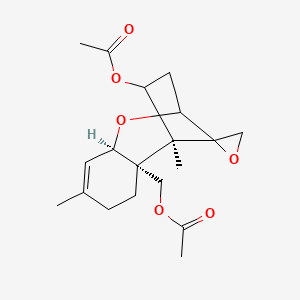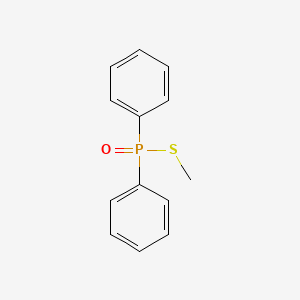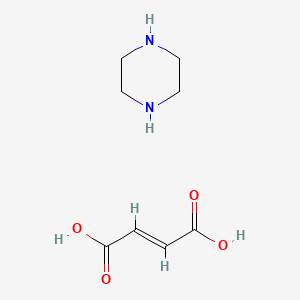
Piperazine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine fumarate is a chemical compound that combines piperazine, a heterocyclic organic base, with fumaric acid, an unsaturated dicarboxylic acid. Piperazine is widely used in medicinal chemistry due to its versatile biological activities and its ability to enhance the pharmacokinetic properties of drugs. Fumaric acid, on the other hand, is known for its role in the Krebs cycle and its use in various industrial applications. The combination of these two compounds results in this compound, which has applications in pharmaceuticals and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine fumarate can be synthesized through the reaction of piperazine with fumaric acid. The reaction typically involves dissolving piperazine in a suitable solvent, such as water or ethanol, and then adding fumaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of reactors with precise temperature and pH control, as well as purification steps such as crystallization and filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine fumarate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-2,5-dione.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
Piperazine fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anthelmintic agent and in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Piperazine fumarate exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. Piperazine acts as a GABA receptor agonist, binding directly to the receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms, which are then expelled from the host’s body .
Comparación Con Compuestos Similares
Piperazine fumarate can be compared with other similar compounds, such as:
Piperazine citrate: Another piperazine salt used as an anthelmintic.
Piperazine hydrate: A hydrated form of piperazine with similar biological activities.
Quetiapine fumarate: A derivative used as an antipsychotic medication.
Uniqueness: this compound is unique due to its combination of piperazine and fumaric acid, which enhances its solubility and bioavailability compared to other piperazine derivatives. This makes it particularly effective in pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
14396-14-6 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LCXSXBYYVYTYDY-WLHGVMLRSA-N |
SMILES isomérico |
C1CNCCN1.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCCN1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
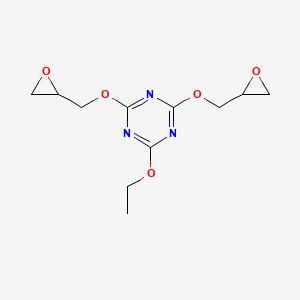
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
